![molecular formula C21H18FNO2 B6450776 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640888-82-8](/img/structure/B6450776.png)
1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
The compound “1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. Quinolinones are often found in various pharmaceuticals and exhibit a wide range of biological activities . The compound also has a cyclopropylmethyl group and a 4-methylbenzoyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinolinone ring, a cyclopropylmethyl group, a fluoro group, and a 4-methylbenzoyl group. The exact structure would depend on the positions of these groups on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluoro group, the cyclopropylmethyl group, and the 4-methylbenzoyl group .Scientific Research Applications
- The benzylic position in CFMQ is a site of interest due to its unique reactivity. When a hydrogen atom is removed from this position, it forms a resonance-stabilized benzylic carbocation. This property allows for various reactions, including nucleophilic substitution (SN1 or SN2) and oxidation .
Antitumor and Cytotoxic Activity: :
Reactions at the Benzylic Position
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-13-2-6-15(7-3-13)20(24)18-12-23(11-14-4-5-14)19-9-8-16(22)10-17(19)21(18)25/h2-3,6-10,12,14H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWJMJZMSOXZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one |
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